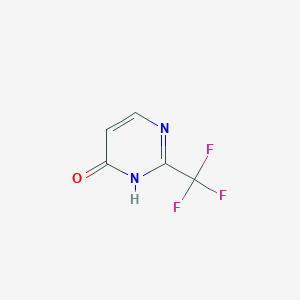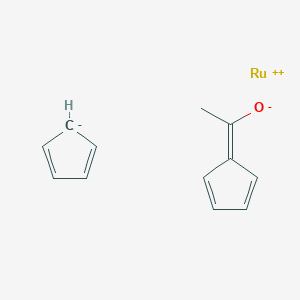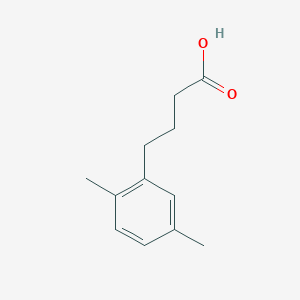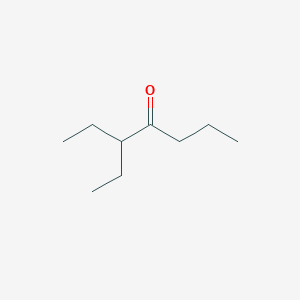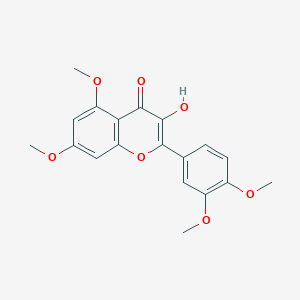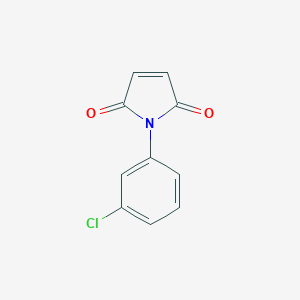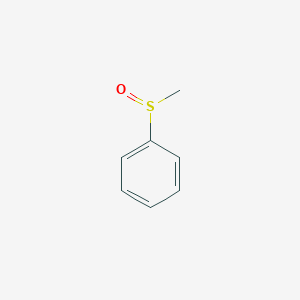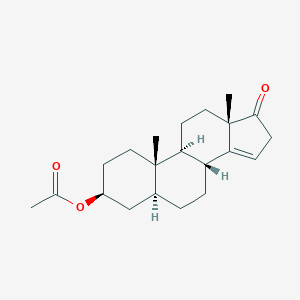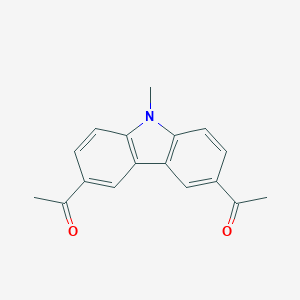
3,6-Diacetyl-9-methyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diacetyl-9-methyl-9H-carbazole is an organic compound with the molecular formula C17H15NO2 and a molecular weight of 265.31 g/mol . It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound.
Vorbereitungsmethoden
3,6-Diacetyl-9-methyl-9H-carbazole can be synthesized through several synthetic routes. One common method involves the acetylation of 9-methyl-9H-carbazole at the 3 and 6 positions using acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.
Industrial production methods for this compound may involve similar acetylation reactions but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to enhance yield and purity .
Analyse Chemischer Reaktionen
3,6-Diacetyl-9-methyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with bromine can yield 3,6-dibromo-9-methyl-9H-carbazole .
Wissenschaftliche Forschungsanwendungen
3,6-Diacetyl-9-methyl-9H-carbazole has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: Carbazole derivatives, including this compound, have shown potential in biological applications such as anticancer and antimicrobial agents.
Wirkmechanismus
The mechanism of action of 3,6-Diacetyl-9-methyl-9H-carbazole involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. For example, carbazole derivatives have been studied for their ability to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
3,6-Diacetyl-9-methyl-9H-carbazole can be compared with other carbazole derivatives, such as:
3,6-Dimethyl-9H-carbazole: This compound has methyl groups instead of acetyl groups at the 3 and 6 positions.
3,6-Dibromo-9-methyl-9H-carbazole:
3,6-Dimethoxy-9H-carbazole: This compound has methoxy groups at the 3 and 6 positions, leading to different electronic and steric effects.
Eigenschaften
IUPAC Name |
1-(6-acetyl-9-methylcarbazol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-10(19)12-4-6-16-14(8-12)15-9-13(11(2)20)5-7-17(15)18(16)3/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINUGYQZSCXUFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347271 |
Source


|
| Record name | 3,6-Diacetyl-9-methyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-98-3 |
Source


|
| Record name | 3,6-Diacetyl-9-methyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

